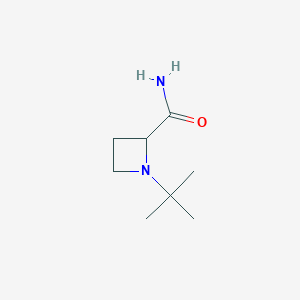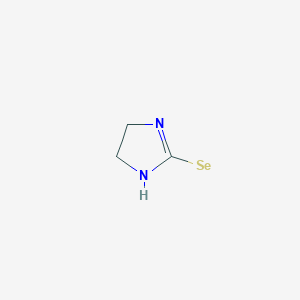
2-Imidazolidineselenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidineselenone is a heterocyclic compound containing selenium It is structurally related to imidazolidinones, featuring a five-membered ring with selenium incorporated into the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidineselenone typically involves the reaction of imidazolidine derivatives with selenium reagents. One common method is the reaction of imidazolidine with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic incorporation of selenium into imidazolidine derivatives using metal catalysts. This method can be optimized for higher yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazolidineselenone undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Imidazolidineselenone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of advanced materials, including catalysts and semiconductors.
Wirkmechanismus
The mechanism by which 2-Imidazolidineselenone exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Imidazolidinone: Lacks selenium but shares a similar ring structure.
2-Imidazolidinethione: Contains sulfur instead of selenium.
2-Imidazolidinone derivatives: Various derivatives with different substituents on the ring.
Uniqueness: 2-Imidazolidineselenone is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox biology and its potential therapeutic benefits make this compound particularly interesting compared to its sulfur and oxygen analogues.
Eigenschaften
CAS-Nummer |
33251-51-3 |
|---|---|
Molekularformel |
C3H5N2Se |
Molekulargewicht |
148.06 g/mol |
InChI |
InChI=1S/C3H5N2Se/c6-3-4-1-2-5-3/h1-2H2,(H,4,5) |
InChI-Schlüssel |
VNSMQFMLJOIFAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
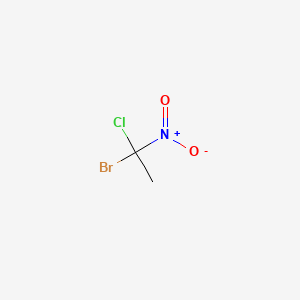
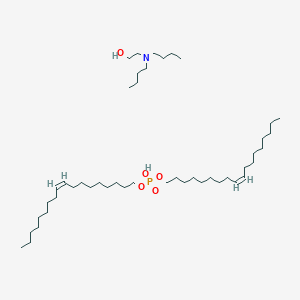
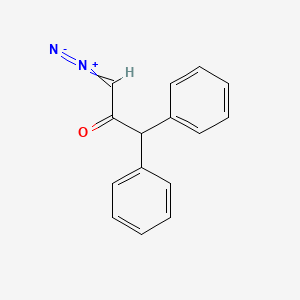

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)

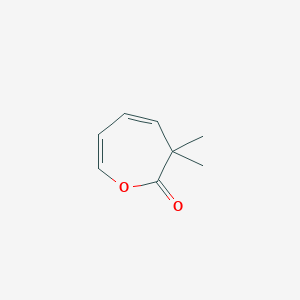


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

